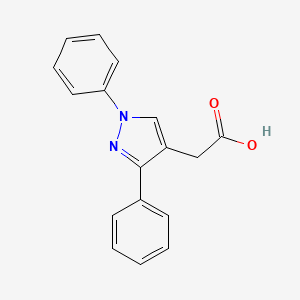

1H-吡唑-4-乙酸,1,3-二苯基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1H-Pyrazole-4-acetic acid, 1,3-diphenyl-” is a chemical compound with the molecular formula C17H14N2O2 . It is also known by other names such as “2-(1,3-diphenylpyrazol-4-yl)acetic acid” and "2-(1,3-diphenyl-1H-pyrazol-4-yl)acetic acid" .

Synthesis Analysis

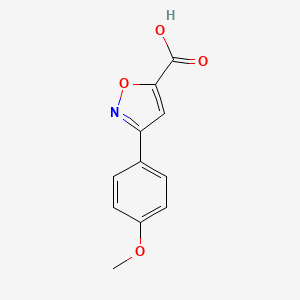

The synthesis of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- and its derivatives has been a subject of interest in various studies . For instance, one study reported the synthesis of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives for selective COX-2 inhibition with potent anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- includes a pyrazole ring attached to two phenyl groups and an acetic acid group . The InChI code for this compound is "InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21)" .

Chemical Reactions Analysis

While specific chemical reactions involving 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- are not detailed in the search results, it’s worth noting that pyrazole derivatives have been involved in various chemical reactions. For example, one study reported the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with ethyl cyanoacetate and thiourea to give the pyrimidinethione derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- include a molecular weight of 278.30 g/mol, a XLogP3-AA value of 3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 278.105527694 g/mol .

科学研究应用

Synthesis of Novel Nitriles

Field

Application

The compound is used in the synthesis of novel nitriles, which are valuable precursors for the synthesis of various medicinally important compounds .

Method

The method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .

Results

The method is metal-free, cost-effective, and atom-efficient with an excellent yield (98–99%). This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursor (nitriles) .

Synthesis of 1,3,5-Trisubstituted-1H-Pyrazoles

Field

Application

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles .

Method

The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

Results

The reaction has simple operation, metal-free catalysis, acid or base free catalysis. As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .

Development of Commercial Fungicides

Field

Application

The compound is used in the development of commercial fungicides .

Method

The specific method of application is not mentioned in the source .

Results

A number of excellent commercial fungicides with this group were successfully developed .

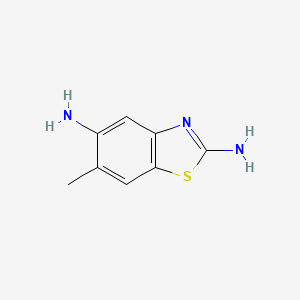

Antibacterial Activity

Field

Application

Pyrazole derivatives, including 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, have been found to have antimicrobial effects .

Results

Pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, anti-arrhythmic, and also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .

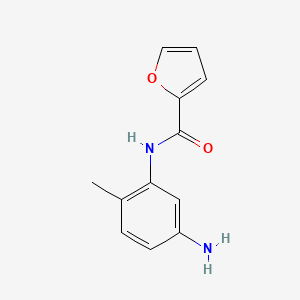

Suzuki-Miyaura Cross-Couplings and Asymmetric Hydrogenation

Application

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used as a reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation .

Results

This compound is also used as a reagent for preparing VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA carb .

Synthesis of Agrochemicals, Active Pharmaceutical Ingredients, Dyes, Synthetic Rubbers, Herbicides, and Polymers

Field

Application

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .

安全和危害

While specific safety and hazard information for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For related compounds, hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

属性

IUPAC Name |

2-(1,3-diphenylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGHLXNGWRSAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368230 |

Source

|

| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |

CAS RN |

40278-34-0 |

Source

|

| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)